3-AMINO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID
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Overview
Description
3-Amino-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that contains a triazine ring with an amino group at the 3-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,2,4-triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with formic acid and aminoguanidine bicarbonate, followed by cyclization to form the triazine ring . Another method involves the reaction of aminoguanidine nitrate with formic acid, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
3-Amino-1,2,4-triazine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of pyruvate dehydrogenase kinase (PDK), showing promise in the treatment of aggressive pancreatic ductal adenocarcinoma.
Materials Science: The compound can be used in the synthesis of functionalized materials for applications in catalysis and sensor technology.
Catalysis: It has been used as a catalyst in enhancing NMR sensitivity through the SABRE technique.
Mechanism of Action
The mechanism of action of 3-amino-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PDK inhibitor, it binds to the ATP-binding site of PDK1, leading to the inhibition of the PDK/PDH axis. This results in metabolic and redox cellular impairment, ultimately triggering apoptotic cancer cell death .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Another triazine derivative with similar structural features but different functional groups.
1,2,3-Triazine-4-carboxylic acid: A related compound with a different triazine ring structure.
Uniqueness
3-Amino-1,2,4-triazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDK1 selectively makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1823330-21-7 |
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Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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